Dihydrocapsiate
Overview
Description
Dihydrocapsiate is a naturally occurring compound found in the non-pungent pepper strain, Capsicum annuum "CH-19 Sweet" . It is structurally related to capsaicin, the compound responsible for the spiciness in chili peppers, but lacks the pungency. This compound has gained attention for its potential health benefits, including its ability to increase energy expenditure and promote fat oxidation without causing the gastrointestinal discomfort associated with capsaicin .
Mechanism of Action
Target of Action
Dihydrocapsiate is a capsinoid, a group of compounds found in a non-pungent cultivar of Capsicum annuum, known as "CH-19 Sweet" . Capsinoids, including this compound, share similar physiological and biological properties with capsaicinoids, the pungent compounds in chili peppers .
Mode of Action
It is structurally related to capsaicin, a compound known to stimulate thermogenesis through a central nervous mechanism . This compound has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects .
Biochemical Pathways
Capsaicinoids and capsinoids, including this compound, are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively . Capsinoids like this compound have been shown to promote the anti-obesity effect of exercise in diet-induced obese mice, in part by increasing energy expenditure via the activation of fat oxidation in skeletal muscle and lipolysis in brown adipose tissue .
Pharmacokinetics
In a study conducted on rats, a single gavage dose of 14C-labeled this compound (10 mg/kg) achieved maximal plasma concentration in 40 minutes and exhibited an apparent half-life of 2.4 hours . Excretion of radioactivity in the urine, feces, and expired air was 78.2%, 19.4%, and 0.5% of the dose, respectively . This suggests that this compound is rapidly absorbed and eliminated.
Result of Action
This compound has been shown to increase postprandial energy expenditure (PPEE) in humans . In a study, PPEE normalized to fat-free mass was increased significantly in subjects receiving 9 mg/day this compound by comparison to placebo . This suggests that this compound can lead to increases in thermogenesis and fat oxidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a small amount of 8-methylnonanoic acid (MNA) is necessary to stabilize this compound . .
Biochemical Analysis
Biochemical Properties
Dihydrocapsiate interacts with various enzymes and proteins in the body. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . The presence of a small amount of 8-methylnonanoic acid is necessary to stabilize this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing postprandial energy expenditure and fat oxidation . It does not affect the resting metabolic rate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It stimulates thermogenesis through a central nervous mechanism . Both capsaicin and this compound stimulate TRPV1 receptors in the gut which bring about activation of the sympathetic nervous system, which can increase lipogenesis and thermogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to increase postprandial energy expenditure and fat oxidation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the increase in the energy of metabolism and inhibition of body fat accumulation by this compound were equal to exercise
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocapsiate is synthesized through a lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid . The reaction is performed at 50°C under reduced pressure to remove water without the use of solvents or drying agents. A slightly larger stoichiometric amount of 8-methylnonanoic acid is used to stabilize the final product .
Industrial Production Methods: The large-scale production of this compound involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid . The esterification process is then carried out as described above. This method ensures high yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Dihydrocapsiate primarily undergoes esterification reactions due to its ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of vanillyl alcohol and 8-methylnonanoic acid .
Common Reagents and Conditions:
Esterification: Lipase enzyme, 50°C, reduced pressure.
Hydrolysis: Acidic or basic conditions, water.
Major Products:
Esterification: this compound.
Hydrolysis: Vanillyl alcohol and 8-methylnonanoic acid.
Scientific Research Applications
Dihydrocapsiate has been extensively studied for its potential health benefits. Some of its key applications include:
Comparison with Similar Compounds
Capsiate: Similar structure but contains a different fatty acid component.
Nordihydrocapsiate: Similar structure but with a shorter fatty acid chain.
Uniqueness: this compound stands out due to its non-pungent nature and its ability to promote thermogenesis and fat oxidation without causing gastrointestinal discomfort . This makes it a promising candidate for use in dietary supplements and weight management products.
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYRZPENADQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174576 | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205687-03-2 | |
Record name | Dihydrocapsiate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocapsiate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocapsiate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCAPSIATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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